molecular formula C12H17NO8 B12732460 Octopamine tartrate CAS No. 81098-58-0

Octopamine tartrate

Cat. No.: B12732460
CAS No.: 81098-58-0
M. Wt: 303.26 g/mol
InChI Key: SEYAYFMQVRHSQR-LREBCSMRSA-N
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Description

Octopamine tartrate is an organic compound closely related to norepinephrine. It is a biogenic amine that functions as a neurotransmitter, neurohormone, and neuromodulator in various organisms, particularly in invertebrates. This compound is known for its adrenergic effects in mammals and is structurally similar to synephrine and tyramine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octopamine can be synthesized from the amino acid tyrosine through a series of enzymatic reactions. The primary synthetic route involves the hydroxylation of tyramine by the enzyme dopamine beta-hydroxylase to produce octopamine . The reaction conditions typically involve the presence of cofactors such as ascorbic acid and copper ions.

Industrial Production Methods

Industrial production of octopamine tartrate often involves the extraction of octopamine from natural sources such as the bitter orange (Citrus aurantium). The extraction process includes high-performance thin-layer chromatography (HPTLC) with densitometric detection to separate and quantify octopamine .

Chemical Reactions Analysis

Types of Reactions

Octopamine undergoes various chemical reactions, including:

    Oxidation: Octopamine can be oxidized to form corresponding quinones.

    Reduction: Reduction of octopamine can lead to the formation of reduced amines.

    Substitution: Octopamine can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of octopamine, such as quinones from oxidation and reduced amines from reduction .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

81098-58-0

Molecular Formula

C12H17NO8

Molecular Weight

303.26 g/mol

IUPAC Name

[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C8H11NO2.C4H6O6/c9-5-8(11)6-1-3-7(10)4-2-6;5-1(3(7)8)2(6)4(9)10/h1-4,8,10-11H,5,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

SEYAYFMQVRHSQR-LREBCSMRSA-N

Isomeric SMILES

C1=CC(=CC=C1C(C[NH3+])O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(C[NH3+])O)O.C(C(C(=O)[O-])O)(C(=O)O)O

Related CAS

74398-43-9

Origin of Product

United States

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